6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-7-3-2-4-9-11(7)16-13(20-9)17-12(19)8-5-10(18)15-6-14-8/h2-6H,1H3,(H,14,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLZUMBLKJYFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed via a cyclization reaction involving a suitable precursor such as a β-diketone or β-ketoester.
Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and disease mechanisms.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs, highlighting differences in substituents, molecular properties, and inferred biological activities:
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: The 4-methylbenzo[d]thiazol-2-yl group in the target compound may enhance DNA intercalation or protein binding compared to pyridine () or triazole substituents (). Benzothiazoles are known for their affinity to cellular targets like topoisomerases . The 6-hydroxy group could improve solubility but may reduce metabolic stability compared to the 6-benzyloxy analog (), where the ether linkage offers resistance to oxidative degradation .
Molecular Weight and Drug-Likeness :
- The target compound (321.33 g/mol) falls within the acceptable range for oral bioavailability, whereas the benzyloxy derivative (383.40 g/mol) may face challenges in permeability .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (acylation/amination) and (heterocyclic coupling). In contrast, triazole-containing analogs () require click chemistry, which adds complexity .
Biological Performance: Triazole-thiazole hybrids (e.g., ) show 40–62% growth inhibition in lung and melanoma cell lines, suggesting that the target compound’s benzothiazole-pyrimidine scaffold may achieve comparable or superior efficacy . Piperazine-linked benzothiazoles () demonstrate fungicidal activity, highlighting the scaffold’s versatility across therapeutic areas .
Biological Activity
6-Hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a thiazole moiety, which is known to influence its biological properties. The presence of hydroxyl and carboxamide functional groups enhances its solubility and reactivity, making it a candidate for various biological applications.
Chemical Formula: C₉H₈N₄O₂S
IUPAC Name: 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | Jurkat | <1.00 |
| 6-Hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide | HeLa | TBD |
In vitro studies suggest that the compound interacts with cellular targets involved in apoptosis and cell cycle regulation, leading to increased cancer cell death .
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. The structural features of 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide contribute to its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Studies indicate that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, it has been shown to inhibit neuronal nitric oxide synthase (nNOS), which plays a critical role in neuroinflammation and neuronal death.
Structure-Activity Relationship (SAR)
The biological activity of 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide can be attributed to specific structural features:
- Hydroxyl Group: Enhances solubility and may facilitate interactions with biological targets.
- Thiazole Moiety: Contributes to the compound's ability to interact with DNA and proteins.
- Methyl Substitution: The presence of the methyl group on the thiazole ring appears to enhance cytotoxicity against cancer cells.
Case Studies
A series of case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Case Study 1: A group of researchers synthesized various thiazole-pyrimidine derivatives and tested their anticancer activity against breast cancer cell lines. Results indicated that modifications at the 4-position significantly influenced cytotoxicity.
- Case Study 2: Another study focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with 4-methylbenzo[d]thiazol-2-amine. Key steps include amide bond formation under coupling agents (e.g., EDCI/HOBt) and purification via recrystallization or chromatography. Optimize yields by controlling temperature (60–100°C), solvent polarity (DMF or DCM), and reaction time (6–24 hours) .
- Critical Parameters : Monitor intermediates via TLC and adjust pH during acid/base workup to minimize side products.
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Methodology : Use ¹H/¹³C NMR to verify substituent connectivity and HRMS for molecular weight confirmation. Purity is assessed via HPLC (>95% peak area) with reverse-phase C18 columns (MeCN/H₂O mobile phase). Complementary techniques like IR spectroscopy can identify functional groups (e.g., hydroxy, amide C=O) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology : Prioritize in vitro assays for kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity (MIC assays). Use cell viability assays (MTT or resazurin) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields or biological data across studies?
- Methodology : For yield discrepancies, compare solvent systems (polar aprotic vs. ethers) and catalyst loadings (e.g., Pd/C for coupling). For bioactivity variations, validate assay conditions (e.g., cell line authenticity, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm results .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodology : Systematically modify substituents:
- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Benzothiazole moiety : Replace 4-methyl with halogenated groups to improve target selectivity.
Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or DNA helicases .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Methodology : Poor oral bioavailability (<20%) may arise from low solubility or rapid hepatic clearance. Improve solubility via salt formation (e.g., HCl salt) or nanoformulation. Conduct in vivo PK studies in rodent models with LC-MS/MS plasma analysis to assess t₁/₂ and AUC. Consider prodrug strategies for sustained release .
Q. How can computational modeling enhance the design of derivatives with improved target binding?
- Methodology : Perform MD simulations (AMBER/CHARMM) to analyze ligand-protein stability and identify key binding residues. Use QSAR models to correlate substituent properties (logP, polar surface area) with activity. Validate predictions with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
